N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Description
N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a structurally complex molecule featuring three critical moieties:
- 7-Fluoroquinazoline: A heterocyclic aromatic ring system with a fluorine substituent at the 7-position, known for its role in kinase inhibition and anticancer activity.
- Pyrrolidine: A five-membered saturated ring substituted at the 3-position, providing conformational flexibility for target binding.
- N-Methylcyclopropanesulfonamide: A sulfonamide group linked to a cyclopropane ring, enhancing metabolic stability and solubility.
This compound is hypothesized to act as a kinase inhibitor, leveraging the fluoroquinazoline core for target engagement, the pyrrolidine for spatial optimization, and the sulfonamide for improved pharmacokinetics .
Propriétés
IUPAC Name |
N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S/c1-20(24(22,23)13-3-4-13)12-6-7-21(9-12)16-14-5-2-11(17)8-15(14)18-10-19-16/h2,5,8,10,12-13H,3-4,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJIZPLZLSCFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=C2C=CC(=C3)F)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline core can be synthesized through various methods, including the cyclization of anthranilic acid derivatives with formamide or the condensation of 2-aminobenzonitrile with carbonyl compounds .
The final step is the attachment of the cyclopropanesulfonamide group, which can be done using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazoline core or the pyrrolidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the quinazoline core or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce reduced quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a tool for studying biological processes involving quinazoline derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Mécanisme D'action
The mechanism of action of N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, including kinases and other proteins involved in cell signaling pathways . The pyrrolidine ring and cyclopropanesulfonamide group may further modulate the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparisons
The table below highlights key structural features, biological activities, and distinctions between the target compound and its analogs:
| Compound Name | Structural Features | Biological Activity | Key Differences from Target Compound |
|---|---|---|---|
| N-[1-(7-fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine | Piperidine ring, fluoroquinazoline, pyrimidine | Kinase inhibition, anticancer activity | - Piperidine (6-membered ring) instead of pyrrolidine. - Additional pyrimidine group alters electronic properties. |
| N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide | Piperidine, cyclopropylmethyl, cyclopropanesulfonamide | Not explicitly stated (likely variable) | - Lacks fluoroquinazoline moiety. - Cyclopropylmethyl substituent reduces target specificity. |
| N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide | Pyrrolidine, cyanopyridine, phenylsulfonamide | Kinase inhibition (hypothesized) | - Cyanopyridine replaces fluoroquinazoline, reducing kinase affinity. - Phenylsulfonamide alters solubility. |
| N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylcyclopropanesulfonamide | Azetidine (4-membered ring), pyridazine, fluorophenyl | Biochemical probe, therapeutic potential | - Azetidine introduces conformational strain. - Pyridazine core reduces aromatic stacking interactions. |
| N-[[1-[1-(4-fluorophenyl)-4-oxopyridazine-3-carbonyl]piperidin-3-yl]methyl]cyclopropanesulfonamide | Piperidine, pyridazine, fluorophenyl | Enzyme inhibition (research use) | - Pyridazine lacks the quinazoline’s kinase-binding efficiency. - Piperidine reduces steric compatibility. |
Key Research Findings
Role of Fluoroquinazoline : The 7-fluoroquinazoline moiety is critical for kinase inhibition, as fluorine enhances electronegativity and binding to ATP pockets in kinases. Analogs lacking this group (e.g., ) show reduced specificity .
Impact of Ring Systems :
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller size (5-membered) allows better fit in kinase active sites compared to piperidine (6-membered), which may cause steric hindrance .
- Azetidine Limitations : Azetidine’s 4-membered ring (e.g., ) introduces conformational constraints, reducing binding flexibility.
Sulfonamide Contributions: Cyclopropanesulfonamide improves metabolic stability compared to phenylsulfonamide () or non-cyclopropane analogs, enhancing half-life in vivo .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
